![molecular formula C11H10F2N2O B2847277 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile CAS No. 2199601-88-0](/img/structure/B2847277.png)
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile
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Description
Synthesis Analysis
The synthesis of pyridine derivatives involves various methods. One common method involves the addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C . This affords 2-substituted pyridines in good yields. By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .Chemical Reactions Analysis
The chemical reactions involving pyridine derivatives are diverse. For instance, a nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center . This strategy features mild conditions, broad substrate scope, and high functional group tolerance .Scientific Research Applications
Chemistry and Properties
Research has extensively explored the chemistry and properties of pyridine derivatives, highlighting their importance in various scientific fields. The study by Boča, Jameson, and Linert (2011) reviews the chemistry of compounds containing pyridine derivatives, emphasizing their spectroscopic properties, structures, and biological and electrochemical activity. This comprehensive analysis suggests potential research directions for unknown analogues, including 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile, indicating its promise in scientific investigations (Boča, Jameson, & Linert, 2011).
Environmental and Biological Impact
The environmental and biological impact of fluorinated compounds, including derivatives similar to 6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile, has been a subject of study. Wang et al. (2019) explored the environmental effects of alternative PFAS compounds, shedding light on their potential toxicity and the need for further toxicological studies to assess their long-term usability. Their findings highlight the systemic multiple organ toxicities of these compounds, suggesting caution in their application and further research into their safety profiles (Wang et al., 2019).
Treatment Technologies
Research into the removal of perfluorinated compounds from water sources has identified activated carbon as a widely used technology, with limitations in its effectiveness against certain compounds. Espana, Mallavarapu, and Naidu (2015) critically reviewed existing methods for removing such compounds, including PFOS and PFOA, from wastewater. This review suggests that while activated carbon is commonly employed, there is a need for the development of more cost-effective and efficient treatment methods to address the challenges posed by these persistent pollutants (Espana, Mallavarapu, & Naidu, 2015).
properties
IUPAC Name |
6-[(3,3-difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-11(13)4-8(5-11)7-16-10-3-1-2-9(6-14)15-10/h1-3,8H,4-5,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEJFRWQTKMOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=CC=CC(=N2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3,3-Difluorocyclobutyl)methoxy]pyridine-2-carbonitrile |
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